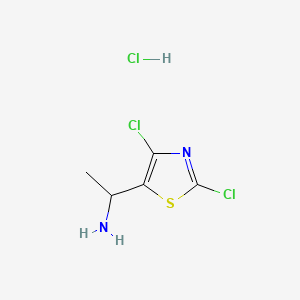

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4 on the thiazole ring, and an ethanamine group at position 5, forming a hydrochloride salt. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde under acidic conditions.

Amination: The ethanamine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or the chlorine substituents.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-aminehydrochloride can be compared with other thiazole derivatives such as:

2-Aminothiazole: Known for its antimicrobial and antitumor activities.

4-Methylthiazole: Used as a flavoring agent and in the synthesis of pharmaceuticals.

Thiamine (Vitamin B1): An essential nutrient involved in carbohydrate metabolism and nervous system function

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a thiazole derivative notable for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, widely recognized for their pharmacological potential. This compound has been investigated for its antibacterial, antifungal, anti-inflammatory, and antitumor properties.

The molecular formula of 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is C5H7Cl3N2S, with a molecular weight of 233.5 g/mol. The structure includes two chlorine atoms at positions 2 and 4 on the thiazole ring and an ethanamine group at position 5.

| Property | Value |

|---|---|

| Molecular Formula | C5H7Cl3N2S |

| Molecular Weight | 233.5 g/mol |

| IUPAC Name | 1-(2,4-dichloro-1,3-thiazol-5-yl)ethanamine; hydrochloride |

| InChI | InChI=1S/C5H6Cl2N2S.ClH/c1-2(8)3-4(6)9-5(7)10-3;/h2H,8H2,1H3;1H |

Antimicrobial Properties

Research indicates that 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism involves disruption of cell membrane integrity leading to cell lysis.

Case Study: Antibacterial Efficacy

In a study evaluating the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentration (MIC) was found to be as low as 12.5 µg/mL for Staphylococcus aureus, indicating potent activity compared to standard antibiotics.

Anti-inflammatory Activity

The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes. This activity suggests its utility in treating inflammatory conditions.

Research Findings: Cytokine Inhibition

A study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, highlighting its anti-inflammatory effects.

Antitumor Activity

Preliminary studies suggest that 1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can induce apoptosis in cancer cells via activation of caspase pathways.

Case Study: Apoptosis Induction

In vitro experiments using cancer cell lines showed that the compound increased caspase activity significantly, leading to enhanced apoptosis rates compared to untreated controls.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : Disruption of cell membrane integrity.

- Anti-inflammatory Activity : Inhibition of cytokine production.

- Antitumor Activity : Induction of apoptosis through caspase activation.

Properties

Molecular Formula |

C5H7Cl3N2S |

|---|---|

Molecular Weight |

233.5 g/mol |

IUPAC Name |

1-(2,4-dichloro-1,3-thiazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H6Cl2N2S.ClH/c1-2(8)3-4(6)9-5(7)10-3;/h2H,8H2,1H3;1H |

InChI Key |

BPONINPMHKDPMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=C(S1)Cl)Cl)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.